(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
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Description
(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H17ClN4O2S and its molecular weight is 388.87. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structure Analysis
Compounds with structures similar to the query compound have been synthesized and characterized to understand their chemical properties and structural configurations. For instance, the synthesis and characterization of isomorphous structures show the application of the chlorine-methyl exchange rule in understanding structural disorders and improving descriptions of such compounds (V. Rajni Swamy et al., 2013). Furthermore, crystal structure analysis of related compounds, such as the study of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, provides insights into molecular configurations and intermolecular interactions (B. Lakshminarayana et al., 2009).
Biological Activity and Potential Applications
Research into similar heterocyclic compounds includes evaluation of their antimicrobial, anticancer, and anti-inflammatory properties. For example, synthesis and evaluation of nicotinic acid hydrazide derivatives for antimycobacterial activity (.. R.V.Sidhaye et al., 2011), and studies on novel pyrazole derivatives as potential antimicrobial and anticancer agents (H. Hafez et al., 2016) illustrate the broad scope of scientific interest in such molecules.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-12-16(26-18(21-12)22-7-2-3-8-22)17(24)23-9-5-13(11-23)25-15-4-6-20-10-14(15)19/h2-4,6-8,10,13H,5,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIFBBGDDDAZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)OC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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